2-(4-Bromophenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
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Overview
Description
2-(4-BROMOPHENYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL ACETATE is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromophenyl group and a tetrahydroquinoline moiety, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL ACETATE typically involves multiple steps. One common method includes the condensation of 4-bromobenzaldehyde with 3,3-dimethyl-1,2,3,4-tetrahydroquinoline in the presence of an acid catalyst. The resulting intermediate is then acetylated using acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Phenyl-substituted tetrahydroquinoline.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-BROMOPHENYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL ACETATE involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the tetrahydroquinoline moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the tetrahydroquinoline moiety.
3,3-Dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the bromophenyl group and acetate functionality.
Quinoline derivatives: Similar core structure but different substituents.
Uniqueness
2-(4-BROMOPHENYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL ACETATE is unique due to the combination of the bromophenyl group and the tetrahydroquinoline moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C19H20BrNO2 |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-3,3-dimethyl-2,4-dihydro-1H-quinolin-4-yl] acetate |
InChI |
InChI=1S/C19H20BrNO2/c1-12(22)23-18-15-6-4-5-7-16(15)21-17(19(18,2)3)13-8-10-14(20)11-9-13/h4-11,17-18,21H,1-3H3 |
InChI Key |
IDACFZAQMMOCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2NC(C1(C)C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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